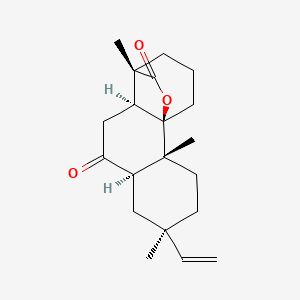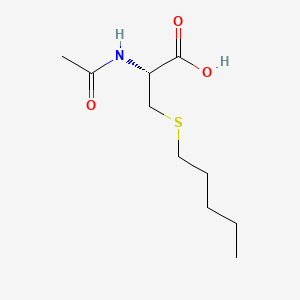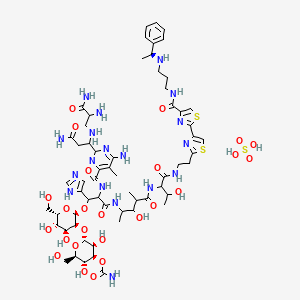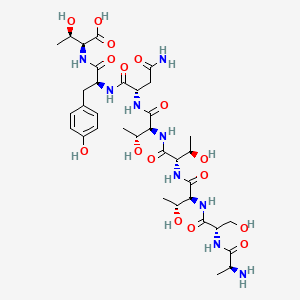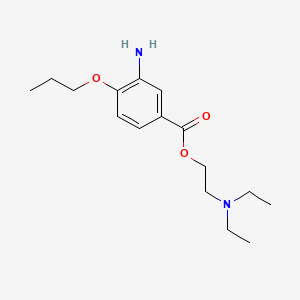
Proparacaïne
Vue d'ensemble
Description
La proparacaïne est un anesthésique local topique appartenant au groupe des esters d'amino. Elle est principalement utilisée en ophtalmologie pour fournir une anesthésie locale lors de diverses interventions oculaires. La this compound se trouve couramment dans les solutions ophtalmiques à une concentration de 0,5 % sous forme de chlorhydrate .
Applications De Recherche Scientifique
Proparacaine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of ester hydrolysis and local anesthetic properties.
Biology: Employed in research involving nerve conduction and membrane permeability.
Medicine: Widely used in ophthalmology for procedures such as tonometry, removal of foreign bodies, and conjunctival scraping.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations
Mécanisme D'action
Target of Action
Proparacaine primarily targets the Sodium channel protein type 10 subunit alpha . This protein is a voltage-gated sodium channel, which plays a crucial role in the initiation and conduction of neuronal impulses .
Mode of Action
Proparacaine acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane . Proparacaine may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .
Biochemical Pathways
Its primary mechanism of action involves the inhibition of sodium ion fluxes, which are crucial for the initiation and conduction of neuronal impulses . By limiting sodium ion permeability, proparacaine disrupts the normal function of nerve cell membranes, thereby preventing the generation of action potentials .
Pharmacokinetics
It is known that proparacaine is metabolized in the plasma .
Result of Action
The primary result of proparacaine’s action is the induction of local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, proparacaine effectively blocks nerve conduction near the site of application . This results in a rapid onset of anesthesia, which lasts approximately 10-20 minutes .
Analyse Biochimique
Biochemical Properties
Proparacaine plays a significant role in biochemical reactions, particularly in the context of local anesthesia. It interacts with neuronal membranes, limiting sodium ion permeability through the lipid layer of the nerve cell membrane . This interaction with the nerve cell membrane is crucial for its anesthetic action.
Cellular Effects
Proparacaine influences cell function by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This action effectively numbs the area, making it useful for procedures that require local anesthesia .
Molecular Mechanism
The molecular mechanism of action of Proparacaine involves binding or antagonizing the function of voltage-gated sodium channels . By doing so, it inhibits the ionic fluxes necessary for the initiation and conduction of nerve action potentials .
Temporal Effects in Laboratory Settings
It is known that prolonged use of Proparacaine can result in toxic reactions to the ocular surface . Therefore, its long-term use should be avoided .
Dosage Effects in Animal Models
The effects of Proparacaine at different dosages in animal models have not been extensively studied. It is known that high doses can lead to toxic reactions .
Metabolic Pathways
It is known that Proparacaine interacts with neuronal membranes and sodium channels, which are crucial components of nerve signal transmission .
Transport and Distribution
Given its role as a local anesthetic, it is likely that it is distributed to the area where it is applied .
Subcellular Localization
Given its role as a local anesthetic and its interaction with neuronal membranes and sodium channels, it is likely that it is localized to the neuronal membranes where these channels are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La proparacaïne est synthétisée par une série de réactions chimiques. La principale voie de synthèse implique l'estérification de l'acide 3-amino-4-propoxybenzoïque avec le 2-(diéthylamino)éthanol. Cette réaction est généralement réalisée en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison ester .
Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de this compound implique le même processus d'estérification, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. La this compound résultante est ensuite convertie en sa forme de chlorhydrate pour une utilisation dans des solutions ophtalmiques .
Analyse Des Réactions Chimiques
Types de réactions : La proparacaïne subit diverses réactions chimiques, notamment :
Hydrolyse : La this compound peut être hydrolysée en présence d'eau ou d'acides aqueux pour produire de l'acide 3-amino-4-propoxybenzoïque et du 2-(diéthylamino)éthanol.
Oxydation : La this compound peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes dans les scénarios d'utilisation typiques.
Substitution : La this compound peut participer à des réactions de substitution, en particulier impliquant les groupes fonctionnels amino et ester.
Réactifs et conditions courantes :
Hydrolyse : Conditions acides ou basiques avec l'eau comme solvant.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits formés :
Hydrolyse : Acide 3-amino-4-propoxybenzoïque et 2-(diéthylamino)éthanol.
Oxydation : Dérivés oxydés de la this compound.
Substitution : Dérivés substitués de la this compound selon les réactifs utilisés.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle dans les études d'hydrolyse des esters et les propriétés des anesthésiques locaux.
Biologie : Employée dans la recherche impliquant la conduction nerveuse et la perméabilité membranaire.
Médecine : Largement utilisée en ophtalmologie pour des interventions telles que la tonométrie, l'élimination des corps étrangers et le raclage conjonctival.
Industrie : Utilisée dans la formulation de solutions ophtalmiques et d'autres préparations pharmaceutiques
5. Mécanisme d'action
La this compound exerce ses effets en stabilisant la membrane neuronale et en inhibant les flux ioniques nécessaires à l'initiation et à la conduction des impulsions nerveuses. Plus précisément, la this compound se lie aux canaux sodium dépendants du voltage et antagonise leur fonction. Cette action limite la perméabilité des ions sodium à travers la couche lipidique de la membrane des cellules nerveuses, empêchant la génération de potentiels d'action et fournissant ainsi une anesthésie locale .
Composés similaires :
Proxymétacaïne : Un autre anesthésique local topique du groupe des esters d'amino, utilisé de manière similaire en ophtalmologie.
Tétracaïne : Un anesthésique local plus puissant utilisé dans diverses interventions médicales.
Lidocaïne : Un anesthésique local largement utilisé avec des applications en ophtalmologie et dans d'autres domaines médicaux.
Comparaison :
This compound vs. Proxymétacaïne : Les deux composés sont utilisés comme anesthésiques locaux topiques en ophtalmologie, mais la this compound est souvent préférée en raison de son début d'action rapide et de sa durée d'action plus courte.
This compound vs. Tétracaïne : La tétracaïne est plus puissante et a une durée d'action plus longue que la this compound, ce qui la rend adaptée aux interventions plus importantes.
This compound vs. Lidocaïne : La lidocaïne a un éventail d'applications plus large que l'ophtalmologie, notamment les interventions dentaires et les interventions chirurgicales mineures.
Les propriétés uniques de la this compound, telles que son début d'action rapide et son utilisation spécifique en ophtalmologie, en font un composé précieux en pratique médicale.
Comparaison Avec Des Composés Similaires
Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.
Tetracaine: A more potent local anesthetic used in various medical procedures.
Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.
Comparison:
Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but proparacaine is often preferred due to its rapid onset and shorter duration of action.
Proparacaine vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to proparacaine, making it suitable for more extensive procedures.
Proparacaine vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.
Proparacaine’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLANYCVBBTKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5875-06-9 (mono-hydrochloride) | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198146 | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.39e+00 g/L | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
499-67-2 | |
| Record name | Proparacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183.3 °C, 182 - 183.3 °C | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine exert its anesthetic effect?
A1: Proparacaine functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.
Q2: Are there any downstream effects of proparacaine on corneal cells?
A2: Yes, research suggests that proparacaine can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.
Q3: What is the molecular formula and weight of proparacaine hydrochloride?
A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]
Q4: Can proparacaine be stored at room temperature?
A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.
Q5: Does proparacaine interact with common ophthalmic solutions used during procedures?
A5: Research suggests potential interactions. For instance, one study found that using proparacaine in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.
Q6: Does proparacaine impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?
A9: Yes, studies have shown that using proparacaine for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.
Q7: How does the duration of action of proparacaine differ across species?
A10: The duration of action of proparacaine can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from proparacaine is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using proparacaine.
Q8: What are the potential adverse effects of proparacaine on the eye?
A11: While generally safe for short-term use, prolonged or excessive use of proparacaine can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.
Q9: Are there any known allergic reactions to proparacaine?
A12: Yes, allergic contact dermatitis to proparacaine has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to proparacaine may also experience allergic reactions to tetracaine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




